Methyl 3-(4-ethylphenyl)prop-2-enoate
Description
Methyl 3-(4-ethylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a conjugated system between the carbonyl group and the vinyl moiety, with a 4-ethylphenyl substituent at the β-position. Its reactivity stems from the electron-deficient double bond, which facilitates Michael additions, Diels-Alder reactions, and other conjugate additions.
Properties
IUPAC Name |
methyl 3-(4-ethylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOWPRYONMOYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363267 | |
| Record name | methyl 3-(4-ethylphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114498-64-5 | |
| Record name | methyl 3-(4-ethylphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation Route
The most common and efficient method to prepare methyl 3-(4-ethylphenyl)prop-2-enoate involves the Knoevenagel condensation between 4-ethylbenzaldehyde and methyl acetate derivatives or malonate esters, catalyzed by bases or amines.
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- 4-Ethylbenzaldehyde is reacted with methyl acetate or malonic acid derivatives in the presence of a base such as ammonium acetate or piperidine.
- The reaction is typically carried out in ethanol or another polar solvent under reflux conditions.
- The condensation forms the α,β-unsaturated ester via elimination of water.
Direct Esterification of 3-(4-ethylphenyl)prop-2-enoic Acid
Another approach involves esterification of the corresponding cinnamic acid derivative:
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- 3-(4-ethylphenyl)prop-2-enoic acid is reacted with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid under reflux.
- The reaction proceeds via Fischer esterification, converting the acid to the methyl ester.
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- Acidic resins or metal oxide catalysts can be used to improve efficiency and selectivity in continuous flow reactors.
- The product is isolated by distillation or crystallization.
Detailed Experimental Procedures and Conditions
Catalytic and Alternative Methods
Base-Catalyzed Methylation Using Dimethyl Sulfate
- 4-Ethylcinnamic acid can be methylated using dimethyl sulfate in the presence of potassium carbonate in dry acetone at room temperature.
- The reaction proceeds via nucleophilic substitution to form the methyl ester.
- The reaction mixture is stirred for several hours and monitored by TLC.
- After completion, the product is isolated by filtration and evaporation, followed by chromatographic purification.
Metal-Catalyzed Reduction and Functionalization
- Cobalt(II) phthalocyanine catalysts have been used in related methyl cinnamate derivatives for selective reductions and functional group transformations in methanol under nitrogen atmosphere.
- Although this method is more relevant for derivative modifications, it demonstrates the versatility of catalytic systems in preparing and modifying methyl cinnamate esters.
Purification Techniques
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- Suitable for solid methyl esters, using solvents such as ethanol or hexane.
- Provides high purity products with yields typically above 80%.
Analytical Characterization Supporting Preparation
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Purification | Yield Range | Notes |
|---|---|---|---|---|---|
| Knoevenagel Condensation | 4-Ethylbenzaldehyde + malonic acid derivatives | Ammonium acetate, EtOH, reflux | Flash chromatography | 70-85% | Widely used, straightforward |
| Fischer Esterification | 3-(4-ethylphenyl)prop-2-enoic acid + MeOH | H2SO4 or HCl, reflux | Recrystallization/distillation | Up to 90% | Classical esterification |
| Base-Catalyzed Methylation | 3-(4-ethylphenyl)prop-2-enoic acid + dimethyl sulfate | K2CO3, acetone, room temp | Chromatography | 60-80% | Alternative methylation |
| Catalytic Reduction (Derivative modification) | Methyl cinnamate derivatives | Co(II) phthalocyanine, NaBH4, MeOH | Chromatography | Variable | For functionalization |
Research Findings and Considerations
- The Knoevenagel condensation method is favored for its simplicity and good yields, especially when using ammonium acetate as a mild catalyst.
- Acid-catalyzed esterification remains a robust method for preparing methyl esters from the corresponding acids, with industrial scalability.
- Alternative methylation using dimethyl sulfate offers a milder, room temperature route but requires careful handling due to toxicity.
- Purification by flash chromatography is essential to achieve high purity, especially when side reactions or incomplete conversions occur.
- Analytical data from NMR, MS, and IR confirm the structural integrity and purity of the synthesized this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-ethylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(4-ethylphenyl)prop-2-enoic acid.
Reduction: 3-(4-ethylphenyl)propan-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-ethylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(4-ethylphenyl)prop-2-enoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic pathways.
Comparison with Similar Compounds
The structural and functional properties of Methyl 3-(4-ethylphenyl)prop-2-enoate can be contextualized by comparing it with analogous α,β-unsaturated esters. Key compounds include derivatives with variations in substituents, aromatic systems, and ester groups. Below is a detailed analysis:
Substituent Effects on the Aromatic Ring
a) Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate
- Structure: Features a 4-methylphenyl group and a cyano substituent at the α-position.
- Reactivity: The electron-withdrawing cyano group enhances the electrophilicity of the α,β-unsaturated system, making it more reactive in nucleophilic additions compared to the target compound .
- Applications : Such derivatives are often used in the synthesis of heterocycles due to their dual electrophilic sites.
b) Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate
- Structure: Incorporates a 4-piperidinylphenyl group and a hydroxylated enone system.
c) Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride
- Structure : Substitutes the phenyl ring with a pyridinyl group, introducing a charged nitrogen atom.
- Properties : The pyridinyl group enhances water solubility (especially as a hydrochloride salt) and enables coordination chemistry, unlike the purely hydrophobic 4-ethylphenyl group .
Halogenated Derivatives
a) Methyl (2Z)-3-(3-bromo(4-pyridyl))-2-[(phenylmethoxy)carbonyl amino]prop-2-enoate
- Structure: Contains a brominated pyridyl group and a carbamate-protected amino substituent.
- Synthesis : Prepared via a two-step regiospecific route involving Heck coupling or similar cross-coupling reactions, highlighting the versatility of brominated intermediates in functionalization .
b) (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate
- Structure: Features a 4-chlorophenyl group and an amino-linked difluorophenyl moiety.
- Applications : Such halogenated derivatives are prevalent in medicinal chemistry, where fluorine and chlorine atoms improve metabolic stability and binding affinity .
Data Table: Structural and Physicochemical Comparison
Biological Activity
Methyl 3-(4-ethylphenyl)prop-2-enoate, also known as methyl 4-ethylcinnamate, is an organic compound with significant biological activity. It belongs to the class of cinnamic acid derivatives and has garnered attention for its potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: C13H16O2. Its structure features a prop-2-enoate backbone with an ethyl-substituted phenyl group, which contributes to its unique properties and reactivity.
Biological Activities
1. Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. This compound has been linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses in cells .
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This makes it a candidate for therapeutic applications in inflammatory diseases .
3. Antimicrobial Activity
this compound has shown promising results in antimicrobial assays. It has been evaluated against various bacterial strains, demonstrating effectiveness that suggests potential use as a natural preservative or therapeutic agent against infections.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes involved in oxidative stress pathways, enhancing the body's natural defenses against oxidative damage.
- Receptor Modulation : It potentially modulates receptors associated with inflammation and pain signaling, contributing to its anti-inflammatory effects.
Table 1: Summary of Biological Activities
Case Study: Antioxidant Activity
A study investigating the antioxidant properties of this compound demonstrated that it significantly increased glutathione levels in liver cells, suggesting a protective effect against oxidative damage . The study utilized various assays to assess radical scavenging activity and cellular protection mechanisms.
Case Study: Anti-inflammatory Effects
Another research project focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a marked reduction in paw swelling and inflammatory markers when treated with this compound compared to control groups. This suggests potential therapeutic applications for chronic inflammatory conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
